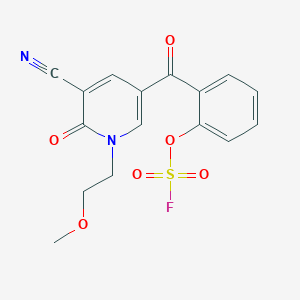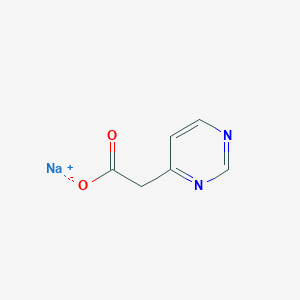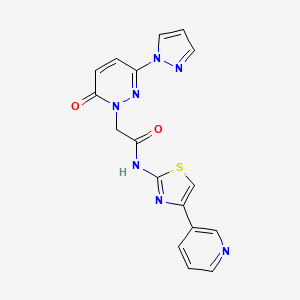
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine, also known as FSBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. FSBA is a small molecule that has been synthesized through a multi-step process, and it exhibits a range of biochemical and physiological effects. In
Mechanism of Action
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine covalently modifies the active site of PTPs by forming a stable adduct with the catalytic cysteine residue. This modification results in the inhibition of PTP activity, which leads to the accumulation of phosphorylated substrates. The covalent modification of PTPs by this compound is irreversible, which allows for the identification and characterization of PTP substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs that are involved in cell survival pathways. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs that are involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine is a useful tool for studying protein-protein interactions and the role of PTPs in various cellular processes. Its covalent modification of PTPs allows for the identification and characterization of PTP substrates. However, the irreversible nature of this compound's modification of PTPs can limit its use in certain experiments. Additionally, the specificity of this compound for PTPs can be both an advantage and a limitation, as it allows for the specific targeting of PTPs but may not be useful for studying other signaling pathways.
Future Directions
There are several future directions for research involving 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine. One potential direction is the identification and characterization of new PTP substrates using this compound. Additionally, the development of new derivatives of this compound with improved specificity and activity could be explored. Furthermore, the use of this compound in the study of PTPs in disease states, such as cancer and autoimmune disorders, could be investigated. Finally, the development of new methods for the synthesis of this compound could be explored to improve its accessibility for scientific research.
Synthesis Methods
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-hydroxy-3-methoxybenzoic acid to form 5-(2-fluorosulfonyloxybenzoyl)-4-hydroxy-3-methoxybenzoic acid. The final step involves the reaction of this intermediate with 2-oxo-1-(2-methoxyethyl)-3-cyano-2-pyridinecarboxylic acid to form this compound.
Scientific Research Applications
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine has been extensively studied in scientific research due to its unique properties. It has been used as a tool to study protein-protein interactions, specifically in the context of protein tyrosine phosphatases (PTPs). This compound can covalently modify the active site of PTPs, which allows for the identification and characterization of PTP substrates. Additionally, this compound has been used to study the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
3-cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O6S/c1-24-7-6-19-10-12(8-11(9-18)16(19)21)15(20)13-4-2-3-5-14(13)25-26(17,22)23/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYJKOODHJLTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2501471.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)
![N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B2501475.png)

![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)


![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)

![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)